molecular formula C13H7Cl4NO2 B1203695 Tetrachlorosalicylanilide CAS No. 7426-07-5

Tetrachlorosalicylanilide

Cat. No.: B1203695
CAS No.: 7426-07-5
M. Wt: 351.0 g/mol
InChI Key: BDOBMVIEWHZYDL-UHFFFAOYSA-N
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Description

Tetrachlorosalicylanilide is a salicylanilide derivative where the hydrogens at positions 2, 3, 4 and 5 are substituted by chlorine.

Scientific Research Applications

Photochemistry and Skin Reactions

A study on the photochemistry of 3,5,3′,4′‐tetrachlorosalicylanilide revealed its behavior when exposed to light and its potential long-term photobiological effects on skin, particularly in conditions like the persistent light reactor (Davies, Hilal, McKellar, & Phillips, 1975). Another research discussed the distribution and fate of this compound (TCSA) in photosensitized guinea-pig skin following topical application and its long persistence in skin due to being a prohapten (Horio & Ofuji, 1976).

Wastewater Treatment Applications

This compound (TCS) has been studied for its efficacy as a metabolic uncoupler in reducing sludge growth in activated sludge cultures. Studies demonstrated that TCS could reduce sludge growth rate significantly without adversely affecting substrate removal capabilities (Chen, Mo, & Liu, 2002), (Ye & Li, 2005).

Bacterial Inhibition

Research has identified substituted salicylanilides, including this compound, as inhibitors of two-component regulatory systems in bacteria. These compounds showed potential antibacterial activity against drug-resistant organisms like MRSA and VREF (Macielag et al., 1998).

Textile Industry

In the textile industry, studies have been conducted on the modification of textile materials with biocidal agents, including this compound, in the sol-gel process. These modifications aim to achieve antifungal and hydrophobic properties for various applications like insoles, wound dressings, and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).

Properties

CAS No.

7426-07-5

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20)

InChI Key

BDOBMVIEWHZYDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O

7426-07-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Tetrachlorosalicylanilide

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